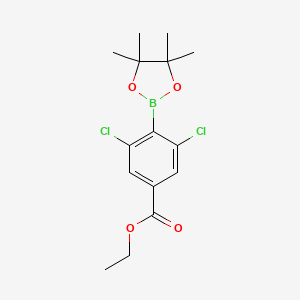

Ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.:

Cat. No.: VC18309306

Molecular Formula: C15H19BCl2O4

Molecular Weight: 345.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19BCl2O4 |

|---|---|

| Molecular Weight | 345.0 g/mol |

| IUPAC Name | ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C15H19BCl2O4/c1-6-20-13(19)9-7-10(17)12(11(18)8-9)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3 |

| Standard InChI Key | IXKVXBKJWUIAQH-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(=O)OCC)Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Its molecular formula is CHBClO, with a molecular weight of 345.03 g/mol . The CAS registry number, 1198615-97-2, uniquely identifies it in chemical databases.

Structural Characteristics

The molecule comprises a benzoate core with chlorine atoms at the 3 and 5 positions and a pinacol boronate group at the 4 position. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions. The ethyl ester group at the carboxylate position improves solubility in organic solvents, facilitating synthetic applications .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Aromatic substituents | 3-Cl, 5-Cl, 4-B(pinacol) |

| Boronate ester ring | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane |

| Solubility | Soluble in DMSO, DMF, THF |

| Stability | Moisture-sensitive; store under inert gas |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via palladium-catalyzed borylation of 3,5-dichloro-4-iodobenzoate derivatives. A representative procedure involves:

-

Substrate Preparation: Ethyl 3,5-dichloro-4-iodobenzoate is reacted with bis(pinacolato)diboron (Bpin) in anhydrous 1,4-dioxane.

-

Catalytic System: Pd(dppf)Cl (1–3 mol%) and triethylamine (3 equiv) are added under argon .

-

Reaction Conditions: The mixture is heated at 85°C for 16 hours, followed by Celite filtration and solvent evaporation .

Yield: ~70–85% (crude), requiring purification via flash chromatography (SiO, hexane/ethyl acetate).

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance efficiency. Key parameters include:

-

Temperature Control: 80–90°C to minimize side reactions.

-

Catalyst Recycling: Heterogeneous palladium catalysts reduce costs.

-

Solvent Recovery: Distillation reclaims >90% of 1,4-dioxane, aligning with green chemistry principles.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The boronate ester group enables carbon-carbon bond formation with aryl halides. For example, coupling with 4-bromotoluene yields 3,5-dichloro-4-(p-tolyl)benzoate, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 2: Representative Coupling Reactions

| Partner Electrophile | Product | Yield (%) |

|---|---|---|

| 4-Bromoanisole | 3,5-Dichloro-4-(4-methoxyphenyl) | 82 |

| 2-Iodonaphthalene | 3,5-Dichloro-4-(naphthalen-2-yl) | 75 |

Synthesis of Biologically Active Molecules

The dichloro substituents confer electron-withdrawing effects, directing subsequent functionalization. In medicinal chemistry, this compound has been used to synthesize:

-

Anticancer Agents: Hybrid molecules combining boronate esters and chlorinated aromatics exhibit tubulin polymerization inhibition.

-

Antimicrobials: Analogues show activity against Staphylococcus aureus (MIC = 8 µg/mL).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume